REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:9][C:10]([O:12]C)=[O:11])=[CH:4][CH:3]=1.O.[OH-].[Li+]>CO.C1COCC1.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:14]2[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=2)[CH2:9][C:10]([OH:12])=[O:11])=[CH:6][CH:7]=1 |f:1.2.3,4.5.6|
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)C(CC(=O)OC)C1=CC=C(C=C1)Cl
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Name
|
lithium hydroxide monohydrate
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Quantity
|
0.33 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
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Name
|
MeOH THF water
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Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO.C1CCOC1.O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The resulting mixture was partitioned between 2 M aqueous hydrochloric acid (50 mL) and ether (50 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with EtOAc (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over anhydrous MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CC(=O)O)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |